2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: is a complex organic compound that features a benzamide core with a methylthio group and a tetrahydroisoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Benzamide Formation: The final step involves the coupling of the tetrahydroisoquinolinone derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydroisoquinolinone moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The tetrahydroisoquinolinone moiety may enhance binding affinity through hydrophobic interactions, while the methylthio group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
Uniqueness
Compared to similar compounds, 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a benzamide core, which may confer unique binding properties and biological activity. The presence of the methylthio group also allows for specific redox reactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-22-15-5-3-2-4-13(15)17(21)19-12-7-6-11-8-9-18-16(20)14(11)10-12/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZEUTXAJKFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.